Sub-Nanomolar Potency for PDE5A: A 49-Fold Increase Over Sildenafil
PF-03049423 demonstrates exceptional potency for the PDE5A enzyme, with an IC50 of approximately 0.2 nM against the rat and human platelet enzyme . This is a significant improvement over the first-generation PDE5 inhibitor sildenafil, which has a reported IC50 of 9.8 nM in comparable enzymatic assays [1]. This potency advantage is further supported by its sub-nanomolar activity, which is among the highest reported for this target class.
| Evidence Dimension | In vitro enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | ~0.2 nM |
| Comparator Or Baseline | Sildenafil: 9.8 nM |
| Quantified Difference | ~49-fold more potent |
| Conditions | In vitro enzyme inhibition assay using rat and human platelet PDE5A enzyme |
Why This Matters
This level of potency allows for lower effective doses, which can improve the therapeutic window and reduce the potential for dose-related off-target effects in preclinical models.
- [1] Reaction Biology. PDE5A Phosphodiesterase Assay Service. 2023. View Source
